Methyl penta-2,4-dienoate

Catalog No.
S1503142
CAS No.
1515-75-9
M.F
C6H8O2
M. Wt
112.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl penta-2,4-dienoate

CAS Number

1515-75-9

Product Name

Methyl penta-2,4-dienoate

IUPAC Name

methyl (2E)-penta-2,4-dienoate

Molecular Formula

C6H8O2

Molecular Weight

112.13 g/mol

InChI

InChI=1S/C6H8O2/c1-3-4-5-6(7)8-2/h3-5H,1H2,2H3/b5-4+

InChI Key

LJDLNNZTQJVBNJ-SNAWJCMRSA-N

SMILES

COC(=O)C=CC=C

Canonical SMILES

COC(=O)C=CC=C

Isomeric SMILES

COC(=O)/C=C/C=C

The exact mass of the compound Methyl penta-2,4-dienoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Methyl penta-2,4-dienoate (CAS 1515-75-9), commonly referred to as methyl β-vinylacrylate, is a highly reactive, electron-deficient conjugated diene ester. In industrial and advanced laboratory settings, it serves as a versatile bifunctional building block, functioning both as a polymerizable monomer and a specialized diene for cycloadditions and cross-coupling reactions. Its conjugated structure, terminated by a methyl ester, provides a unique electronic profile that lowers activation barriers in pericyclic reactions and dictates high regiocontrol. For procurement professionals and synthetic chemists, this compound is primarily evaluated for its predictable 1,4-addition bias in radical polymerizations, its capacity for ligand-controlled regiodivergent functionalization, and its superior reactivity as an activated alkene acceptor in complex carbon-carbon bond-forming methodologies [1].

Substituting methyl penta-2,4-dienoate with simpler acrylates, unactivated dienes (like butadiene or piperylene), or closely related homologs (such as methyl isoprenecarboxylate) fundamentally alters reaction pathways and downstream material properties. Simpler mono-alkenes like methyl acrylate cannot participate in [4+2] cycloadditions as dienes, while unactivated dienes lack the electron-withdrawing ester group necessary to lower activation barriers and enforce proximal regioselectivity in hetero-Diels-Alder reactions. Furthermore, homologous dienoates with varied substitution patterns, such as methyl isoprenecarboxylate, exhibit drastically different polymerization kinetics and regioselectivity, often yielding highly mixed 1,4- and 1,2-addition polymer backbones rather than a uniform structure [1]. Consequently, generic substitution compromises microstructural uniformity in polymer manufacturing and leads to poor yields or complex isomeric mixtures in targeted organic syntheses.

High 1,4-Addition Bias in Radical Polymerization

In radical polymerization, the substitution pattern of conjugated dienoates heavily dictates the backbone structure. Methyl penta-2,4-dienoate polymerizes to yield a homopolymer with an 85:15 ratio of 1,4-addition to 1,2-addition repeat units. In contrast, structurally related monomers like methyl isoprenecarboxylate (methyl 3-methylpenta-2,4-dienoate) exhibit a much lower regioselectivity, yielding 1,4- and 1,2-additions in a nearly 1.5:1 (ca. 60:40) ratio under similar azobisisobutyronitrile (AIBN) initiation [1].

Evidence Dimension1,4- vs 1,2-addition ratio in polymer backbone
Target Compound Data85:15 ratio (85% 1,4-addition)
Comparator Or BaselineMethyl isoprenecarboxylate (ca. 60% 1,4-addition)
Quantified Difference25% higher 1,4-addition regioselectivity
ConditionsRadical polymerization initiated by AIBN

A higher 1,4-addition bias provides greater microstructural uniformity, which is critical for achieving predictable thermomechanical properties in resulting elastomers and thermoplastics.

Quantitative Yield and Regiocontrol in Pd-Catalyzed Hydrosilylation

The electron-deficient nature of methyl penta-2,4-dienoate allows for highly controlled hydrosilylation. When reacted with triphenylsilane using 5 mol% of a mono(phosphine)palladium(0) complex[Pd(η2:η2-diallyl ether)(PMe3)] at 30 °C, methyl penta-2,4-dienoate undergoes hydrosilylation to exclusively form the 1,2-E product in quantitative yield (>99%) with perfect Markovnikov selectivity. By simply switching the ancillary ligand to a poorer electron donor like P(OPh)3, the regioselectivity shifts entirely to the 1,4-Z product, demonstrating a level of programmable regiodivergence not easily achieved with simpler unactivated dienes [1].

Evidence DimensionYield and regioselectivity of hydrosilylation
Target Compound Data>99% yield, exclusive 1,2-E Markovnikov product (with PMe3 ligand)
Comparator Or BaselineSame compound with P(OPh)3 ligand (shifts to 1,4-Z product)
Quantified DifferenceComplete regiodivergence (1,2-E vs 1,4-Z) based on ligand basicity
Conditions5 mol% Pd(0) catalyst, HSiPh3, 30 °C

Enables the programmable, high-yield synthesis of specific functionalized allylsilane building blocks from a single diene precursor.

Superior Reactivity in Sn-Free Ni-Catalyzed C-Glycosylation

In the synthesis of α-C-alkylglycosides via Sn-free Ni-catalyzed reductive coupling with glycosyl bromides, the choice of the activated alkene is critical for achieving viable conversions. (E)-Methyl penta-2,4-dienoate successfully couples with aceto-1-bromoglucose to provide the nonconjugated α-glucosyl ester in a 65% yield. Under identical mild conditions (Ni(COD)2, pybox ligand, Zn reductant, room temperature), styrene-derived alkenes such as styrene and 4-methoxystyrene fail to couple efficiently, generating only trace amounts (<5%) of the desired products and predominantly yielding hydrolyzed pyranose byproducts [1].

Evidence DimensionYield of α-C-alkylglycoside
Target Compound Data65% yield
Comparator Or BaselineStyrene and 4-methoxystyrene (<5% yield)
Quantified Difference>60% absolute yield increase
ConditionsNi(COD)2 catalyst, pybox ligand, Zn reductant, NH4Br, room temperature

Makes this dienoate an essential acceptor for the scalable, stereoselective synthesis of complex C-linked glycomimetics under mild conditions.

Proximal Regioselectivity and Activation in Hetero-Diels-Alder Cycloadditions

The ester moiety in methyl penta-2,4-dienoate significantly activates the diene system for Hetero-Diels-Alder (HDA) reactions with electrophilic nitroso dienophiles. Computational and experimental studies demonstrate that (E)-methyl penta-2,4-dienoate exhibits a strongly lowered activation barrier compared to unactivated dienes like piperylene (1,3-pentadiene). Furthermore, while piperylene shows poor regiodiscrimination, methyl penta-2,4-dienoate dictates a total proximal regioselectivity and endo selectivity due to the strong electron-withdrawing effect of the ester group directing the charge transfer [1].

Evidence DimensionRegioselectivity and activation barrier in HDA with nitroso compounds
Target Compound DataTotal proximal regioselectivity and lowered activation barrier
Comparator Or BaselinePiperylene (unactivated diene, mixed adducts)
Quantified DifferenceEmergence of complete proximal regiocontrol vs mixed adducts
ConditionsHDA reaction with nitroso dienophiles

Ensures high isomeric purity when constructing complex six-membered aza-heterocycles, reducing the need for costly downstream chromatographic separations.

Synthesis of Regioregular Dienoate Polymers

Due to its strong 85% bias toward 1,4-addition during radical polymerization, methyl penta-2,4-dienoate is the preferred monomer for developing advanced thermoplastics and elastomers where microstructural uniformity is required to ensure predictable thermal and mechanical properties [1].

Programmable Synthesis of Functionalized Allylsilanes

The compound's capacity for complete regiodivergence (1,2-E vs 1,4-Z) during Pd-catalyzed hydrosilylation makes it an ideal precursor for synthesizing specific allylsilane building blocks, which are subsequently used in complex cross-coupling workflows [2].

Stereoselective C-Glycosylation in Carbohydrate Chemistry

Its high reactivity as an activated alkene acceptor in Sn-free Ni-catalyzed reductive couplings allows for the efficient, room-temperature synthesis of α-C-alkylglycosides, outperforming styrene-derived alternatives that fail under identical mild conditions[3].

Regiocontrolled Construction of Aza-Heterocycles

In pharmaceutical intermediate synthesis, the electron-withdrawing ester group of methyl penta-2,4-dienoate lowers the activation barrier and enforces total proximal regioselectivity in hetero-Diels-Alder reactions with nitroso dienophiles, eliminating the need to separate complex isomeric mixtures[4].

XLogP3

1.4

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

1515-75-9

Wikipedia

Methyl (2E)-penta-2,4-dienoate

Dates

Last modified: 08-15-2023

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